4,7-Dichloroquinolin-3-amine
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Overview
Description
4,7-Dichloroquinolin-3-amine is a heterocyclic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an amino group at the 3rd position. This compound is of significant interest due to its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinolin-3-amine typically involves the Gould-Jacobs reaction, starting from 3-chloroaniline. The process includes the condensation of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine. This intermediate is then cyclized by heating in mineral oil to form the pyridine ring. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination with phosphorus oxychloride. The final product is refined to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is highly reactive and can be replaced by nucleophiles such as amines, leading to the formation of derivatives like chloroquine.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions
Phosphoryl Chloride: Used for chlorination reactions.
Sodium Hydroxide: Employed in hydrolysis and acid adjustment steps.
Mineral Oil: Utilized in the cyclization step during the Gould-Jacobs reaction.
Major Products Formed
Chloroquine: A well-known antimalarial drug synthesized from this compound.
Hydroxychloroquine: Another antimalarial drug derived from this compound.
Scientific Research Applications
4,7-Dichloroquinolin-3-amine is extensively used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of antimalarial drugs, which are crucial in combating malaria.
Mechanism of Action
The mechanism of action of 4,7-Dichloroquinolin-3-amine and its derivatives, such as chloroquine, involves the inhibition of heme polymerase in the malaria parasite. This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite. The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A derivative of 4,7-Dichloroquinolin-3-amine, widely used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with an added hydroxyl group, used for both malaria and autoimmune diseases.
Amodiaquine: Another antimalarial drug with a similar structure but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which makes it a versatile intermediate for synthesizing various pharmaceuticals. Its reactivity at the 4-position allows for selective modifications, enabling the development of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,7-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 |
InChI Key |
XMHVDBNCALGNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)N)Cl |
Origin of Product |
United States |
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